

# An In-depth Technical Guide to 3-Bromophenylacetyl Chloride

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 3-Bromophenylacetyl chloride

Cat. No.: B1282770

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## Introduction

**3-Bromophenylacetyl chloride** is a vital reagent in the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research. Its utility stems from the dual reactivity conferred by the acyl chloride and the brominated aromatic ring. The acyl chloride group serves as a highly reactive electrophile for acylation reactions, while the bromine atom provides a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of its core properties, synthesis, reactivity, and safe handling, with a focus on its application in drug development. At its core, the precise molecular weight of 233.49 g/mol is the foundation for all stoichiometric calculations, ensuring reproducible and scalable synthetic outcomes[1][2][3][4].

## Core Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design. The key identifiers and properties for **3-Bromophenylacetyl chloride** are summarized below.

| Property          | Value                                  | Source(s)    |
|-------------------|--|--------------|
| Molecular Weight  | 233.49 g/mol                           | [1][2][3][4] |
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> BrClO    | [1][2][3]    |
| CAS Number        | 98288-51-8                             | [1][2][3]    |
| Appearance        | Liquid                                 | [3]          |
| Density           | 1.547 g/mL at 25 °C                    | [3]          |
| IUPAC Name        | 2-(3-bromophenyl)acetyl chloride       | [2]          |
| Canonical SMILES  | <chem>C1=CC(=CC(=C1)Br)CC(=O)Cl</chem> | [2]          |
| InChI Key         | DFKQZCVLSJIRES-UHFFFAOYSA-N            | [2]          |

These parameters are fundamental for everything from calculating reaction stoichiometry to ensuring appropriate storage conditions.

## Molecular Structure Visualization

To better understand its reactivity, a visual representation of the molecule is essential.

Caption: 2D structure of **3-Bromophenylacetyl chloride**.

## Synthesis and Chemical Reactivity

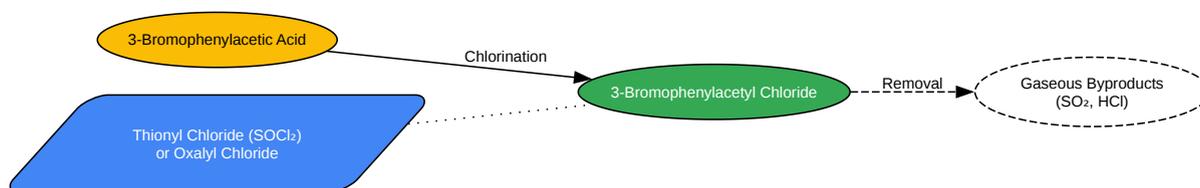
### Synthesis Pathway

The most common and industrially scalable method for synthesizing **3-Bromophenylacetyl chloride** is via the chlorination of 3-Bromophenylacetic acid. This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride ((COCl)<sub>2</sub>).

- Mechanism Insight: Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO<sub>2</sub> and HCl) are gaseous, which simplifies purification. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the

carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion. A small amount of a catalyst like dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the reaction.

A generalized synthetic scheme is as follows:



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Caption: Synthesis of **3-Bromophenylacetyl chloride**.

## Core Reactivity

The reactivity of **3-Bromophenylacetyl chloride** is dominated by the electrophilic nature of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles:

- Alcohols: React to form esters.
- Amines: React to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
- Water: Hydrolyzes readily to form the parent carboxylic acid, 3-Bromophenylacetic acid. This necessitates handling the compound under anhydrous (moisture-free) conditions[5].

The bromine on the phenyl ring is relatively inert under these conditions but can be engaged in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C, C-N, or C-O bonds at that position. This dual-handle reactivity makes it a powerful building block.

## Applications in Drug Discovery and Development

The structural motif of a phenylacetyl group is present in numerous active pharmaceutical ingredients (APIs). **3-Bromophenylacetyl chloride** serves as a key intermediate for introducing this scaffold, with the bromine atom acting as a strategic point for further molecular elaboration.

Halogenated compounds, particularly those containing chlorine and bromine, play a significant role in pharmaceuticals. The presence of a halogen can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[6]. The use of versatile intermediates like **3-Bromophenylacetyl chloride** allows medicinal chemists to efficiently generate libraries of compounds for structure-activity relationship (SAR) studies.

## Experimental Protocol: Synthesis of an Amide Derivative

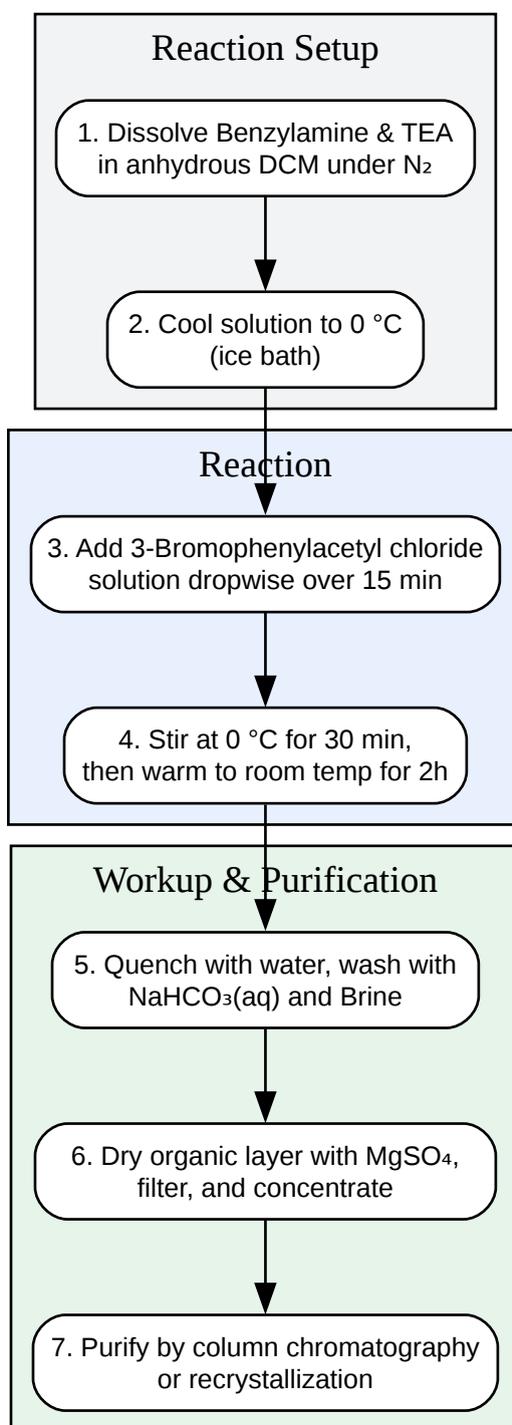
This section provides a validated, step-by-step protocol for a representative acylation reaction.

Objective: To synthesize N-benzyl-2-(3-bromophenyl)acetamide from **3-Bromophenylacetyl chloride** and benzylamine.

Materials:

- **3-Bromophenylacetyl chloride** (1.0 eq)
- Benzylamine (1.1 eq)
- Triethylamine (TEA) or Pyridine (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Experimental Workflow Diagram:



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Caption: Workflow for amide synthesis.

Step-by-Step Methodology:

- **Inert Atmosphere:** Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. An inert atmosphere is crucial to prevent hydrolysis of the acyl chloride[5].
- **Reagent Preparation:** In the flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction and minimize the formation of side products.
- **Addition of Acyl Chloride:** Dissolve **3-Bromophenylacetyl chloride** (1.0 eq) in a small amount of anhydrous DCM and add it to the cooled amine solution dropwise via a dropping funnel over 15-20 minutes. A rapid addition can lead to uncontrolled temperature increases.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, quench it by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification & Validation:** The resulting crude product can be purified by either recrystallization or flash column chromatography. The structure and purity of the final compound should be confirmed by analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry.

## Safety and Handling

**3-Bromophenylacetyl chloride** is a reactive and corrosive compound that requires careful handling.

- Hazard Classifications: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[3][7].
- Handling Precautions:
  - Always handle this reagent in a well-ventilated chemical fume hood[5][8].
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[5][7].
  - Keep away from moisture and water, as it reacts to release corrosive HCl gas[5].
  - Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container[7].
- First Aid Measures:
  - Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[7][9].
  - Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention[5][7][9].
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician[7][9].

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